

# Structural Confirmation of 4-Methyl-3-nitrobenzaldehyde: A Comparative Spectroscopic Guide

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## Compound of Interest

Compound Name: 4-Methyl-3-nitrobenzaldehyde

CAS No.: 31680-07-6

Cat. No.: B1271188

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## Executive Summary

This guide details the structural confirmation of **4-Methyl-3-nitrobenzaldehyde** (CAS: 31680-07-6), a critical intermediate in the synthesis of dihydropyridine calcium channel blockers and other pharmaceutical agents.

The primary challenge in synthesizing this compound via the nitration of 4-methylbenzaldehyde (p-tolualdehyde) is distinguishing the major product (3-nitro isomer) from the potential minor impurity (2-nitro isomer). This guide provides a self-validating spectroscopic workflow, prioritizing <sup>1</sup>H NMR as the definitive tool for regio-isomeric discrimination, supported by FT-IR and Mass Spectrometry.

## Chemical Context & Synthesis Logic[1][2]

To understand the analytical requirements, one must first understand the origin of the isomers.

- Substrate: 4-Methylbenzaldehyde.
- Reaction: Electrophilic Aromatic Substitution (Nitration).[1]
- Directing Effects:

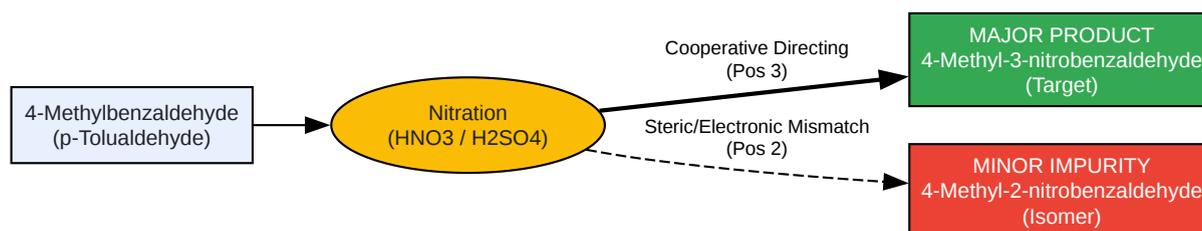
- Aldehyde (-CHO): Strong electron-withdrawing group (EWG); meta-director.
- Methyl (-CH<sub>3</sub>): Weak electron-donating group (EDG); ortho/para-director.

The Regioselectivity Matrix: Both substituents cooperatively direct the incoming nitro group to position 3.

- Meta to CHO (Position 3).
- Ortho to Methyl (Position 3).

However, steric hindrance or anomalous kinetics can lead to trace amounts of the 2-nitro isomer (ortho to CHO, meta to Methyl).

## Diagram: Nitration Pathway & Isomer Generation



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Caption: Reaction pathway showing the origin of the target molecule and its primary isomeric impurity.

## Comparative Spectroscopic Analysis

### <sup>1</sup>H NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of definitively distinguishing the regio-chemistry of the nitro group. The distinction relies on coupling patterns (J-values) and chemical shifts of the aromatic protons.<sup>[2]</sup>

Instrument Parameters:

- Frequency: 400 MHz or higher recommended.[3]
- Solvent: CDCl<sub>3</sub> (Standard) or DMSO-d<sub>6</sub> (if solubility is poor).
- Reference: TMS (0.00 ppm).

## Data Comparison: Target vs. Isomer

Feature	Target: 4-Methyl-3-nitrobenzaldehyde	Impurity: 4-Methyl-2-nitrobenzaldehyde
Aldehyde (-CHO)	~10.0 ppm (s) Normal aromatic aldehyde shift.	~10.3 - 10.5 ppm (s) Often deshielded/shifted due to ortho-nitro field effects.
Aromatic H2/H3	H2 (Singlet/d, J~2Hz) Located between CHO and NO <sub>2</sub> . Highly deshielded (~8.3-8.6 ppm).	H3 (Singlet) Located between NO <sub>2</sub> and CH <sub>3</sub> . Less deshielded than Target H2.
Aromatic H5/H6	H5 & H6 (Ortho Coupled) H5 (d, J8Hz) & H6 (dd, J8, 2Hz).	H5 & H6 (Ortho Coupled) Similar splitting, but chemical shifts differ due to proximity to CHO.
Methyl (-CH <sub>3</sub> )	~2.65 ppm (s) Deshielded by ortho-nitro group.	~2.45 ppm (s) Less deshielded (meta to nitro).

Critical Diagnostic Check: In the Target (3-nitro), look for the H2 proton as a distinct singlet (or fine doublet) significantly downfield (approx 8.3-8.6 ppm). It is flanked by two electron-withdrawing groups (CHO and NO<sub>2</sub>). In the Isomer (2-nitro), the isolated proton (H3) is flanked by one EWG (NO<sub>2</sub>) and one EDG (Me), resulting in a more upfield shift relative to H2 of the target.

## FT-IR Spectroscopy (Functional Confirmation)

IR confirms the presence of functional groups but cannot easily distinguish the positional isomers without a reference standard.

Protocol:

- Method: KBr Pellet or ATR (Attenuated Total Reflectance).
- Scan Range: 4000 – 400  $\text{cm}^{-1}$ .[\[3\]](#)

Key Absorbance Bands (Target):

- 1700 - 1710  $\text{cm}^{-1}$ : C=O Stretch (Conjugated Aldehyde).
- 1530 - 1540  $\text{cm}^{-1}$ : N-O Asymmetric Stretch (Nitro group).
- 1340 - 1350  $\text{cm}^{-1}$ : N-O Symmetric Stretch.
- 2850 & 2750  $\text{cm}^{-1}$ : C-H Fermi Doublet (Characteristic of Aldehydes).

## Mass Spectrometry (Molecular Weight)

Used to confirm the formula  $\text{C}_8\text{H}_7\text{NO}_3$ .

- Technique: GC-MS (EI) or LC-MS (ESI).
- Molecular Ion ( $\text{M}^+$ ):  $m/z$  165.[\[4\]](#)
- Fragmentation (EI):
  - $m/z$  165 ( $\text{M}^+$ )[\[4\]](#)
  - $m/z$  148 ( $\text{M} - \text{OH}$ ) [Ortho effect, common in nitro-aldehydes]
  - $m/z$  135 ( $\text{M} - \text{NO}$ ) or ( $\text{M} - \text{CH}_2\text{O}$ )
  - $m/z$  119 ( $\text{M} - \text{NO}_2$ )

## Experimental Protocol: Structure Validation Workflow

This protocol is designed to be a self-validating loop. If the NMR data does not match the "Target" profile in Section 3.1, the sample must be re-purified.

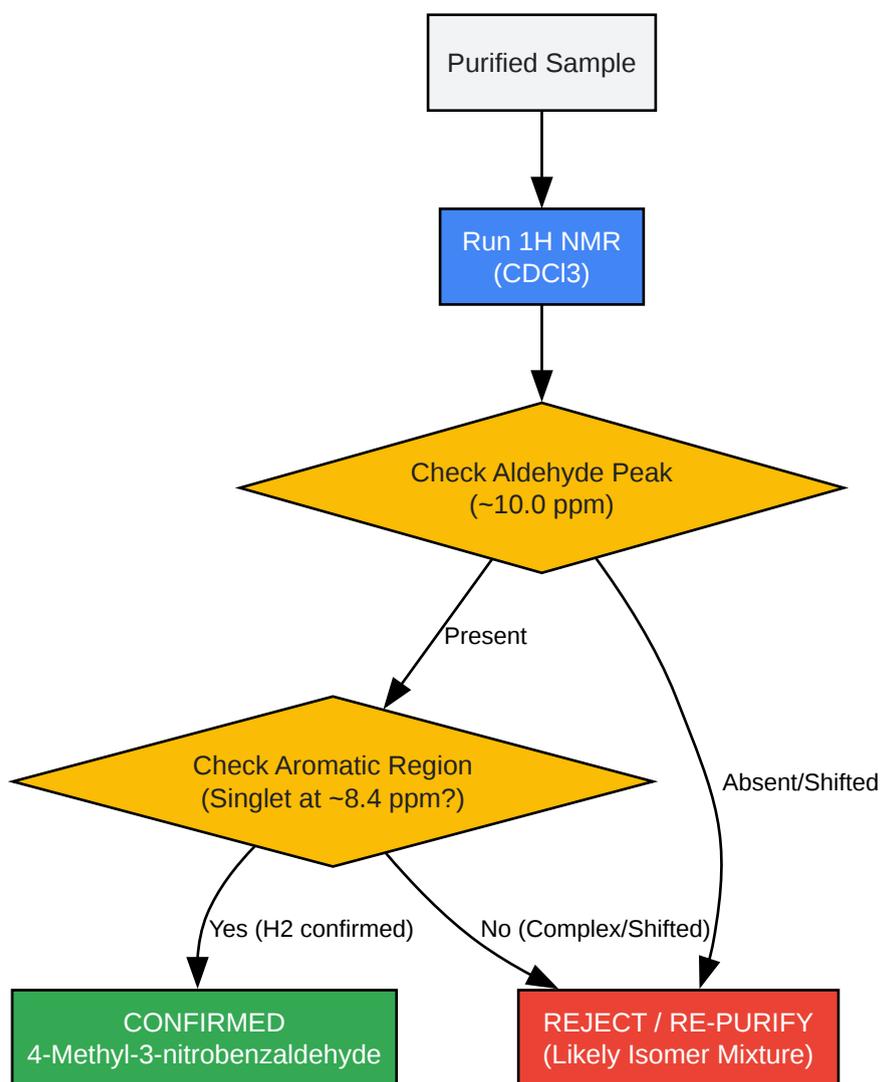
## Step 1: Sample Preparation

- Isolation: Filter the crude yellow precipitate from the nitration reaction.[3]
- Purification: Recrystallize from Ethanol/Water or Toluene/Petroleum Ether to remove the 2-nitro isomer (which typically has higher solubility in the mother liquor).
- Drying: Dry the crystals in a vacuum desiccator over P2O5 or Silica Gel for 4 hours.

## Step 2: Analytical Execution

- Dissolve ~10 mg of dry solid in 0.6 mL CDCl<sub>3</sub>.
- Acquire <sup>1</sup>H NMR (16 scans min).
- Process data with 0.3 Hz line broadening.

## Step 3: Decision Logic (The "Go/No-Go" Gauge)



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Caption: Decision tree for validating the structural integrity of the synthesized product.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27282, **4-Methyl-3-nitrobenzaldehyde**. Retrieved from [[Link](#)]
- Spectral Database for Organic Compounds (SDBS). SDBS No. 27282: **4-Methyl-3-nitrobenzaldehyde**. (General Reference for spectral comparison).

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## Sources

- [1. What is the major product\(s\) of each of the following reactions?e... | Study Prep in Pearson+ \[pearson.com\]](#)
- [2. nmr.oxinst.com \[nmr.oxinst.com\]](#)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [4. 4-Methyl-3-nitrobenzaldehyde - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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